

Biological activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine derivatives

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Compound of Interest

Compound Name: 2-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No.: B2632697

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An In-Depth Technical Guide to the Biological Activity of **2-Methyl-2,3-dihydrobenzofuran-7-amine** Derivatives

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent one such class of heterocyclic compounds.^{[1][2][3]} Found in both natural products and synthetic molecules, these scaffolds are cornerstones in the development of novel therapeutics due to their versatile physicochemical properties and their ability to interact with a wide array of biological targets.^{[4][5]} Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.^{[1][2][3]}

This guide focuses specifically on derivatives of the **2-Methyl-2,3-dihydrobenzofuran-7-amine** core. The strategic placement of the methyl group at the C2 position and the amine (or its carboxamide derivative) at the C7 position creates a unique three-dimensional structure that has proven to be highly effective for targeted drug design. We will explore the synthesis, key biological activities, structure-activity relationships, and experimental protocols associated with

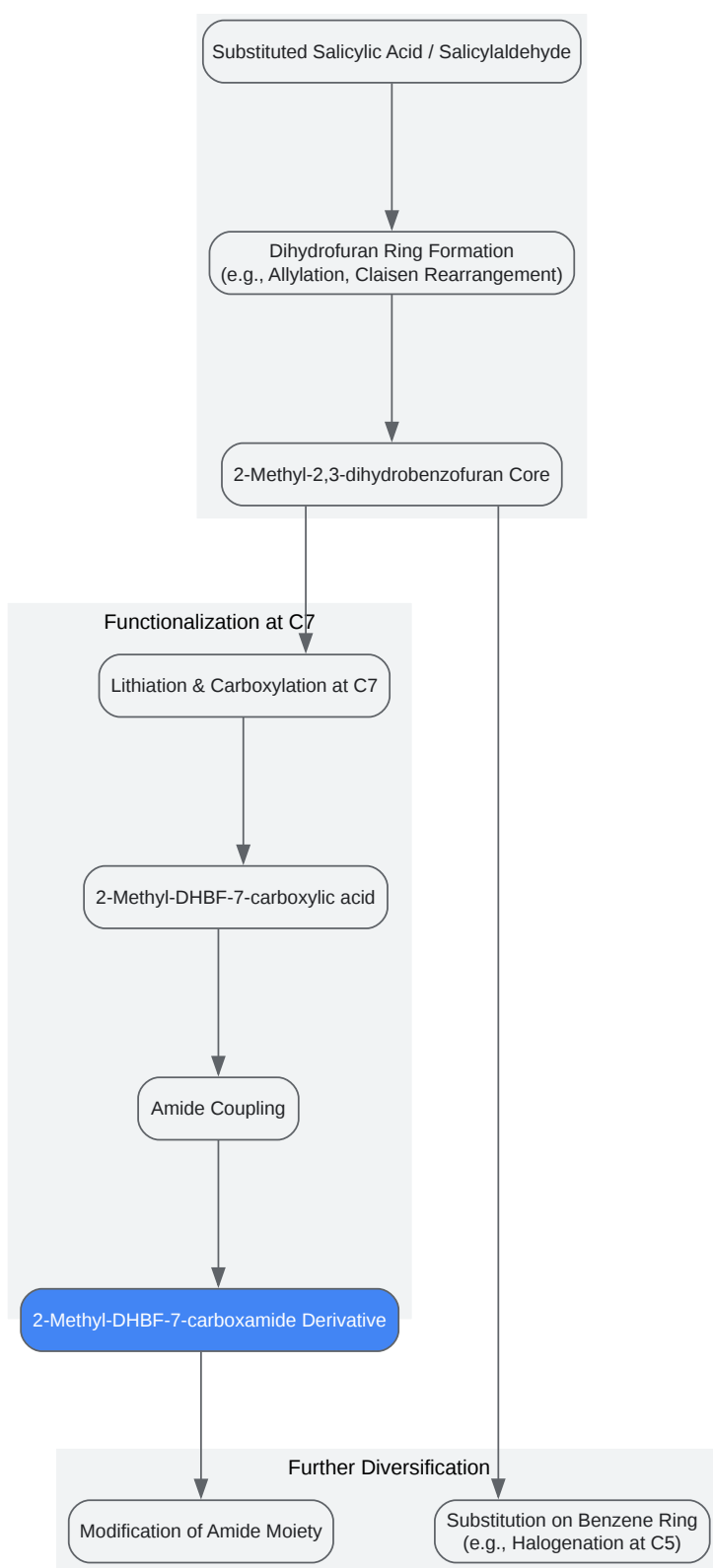
this potent chemical series, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.

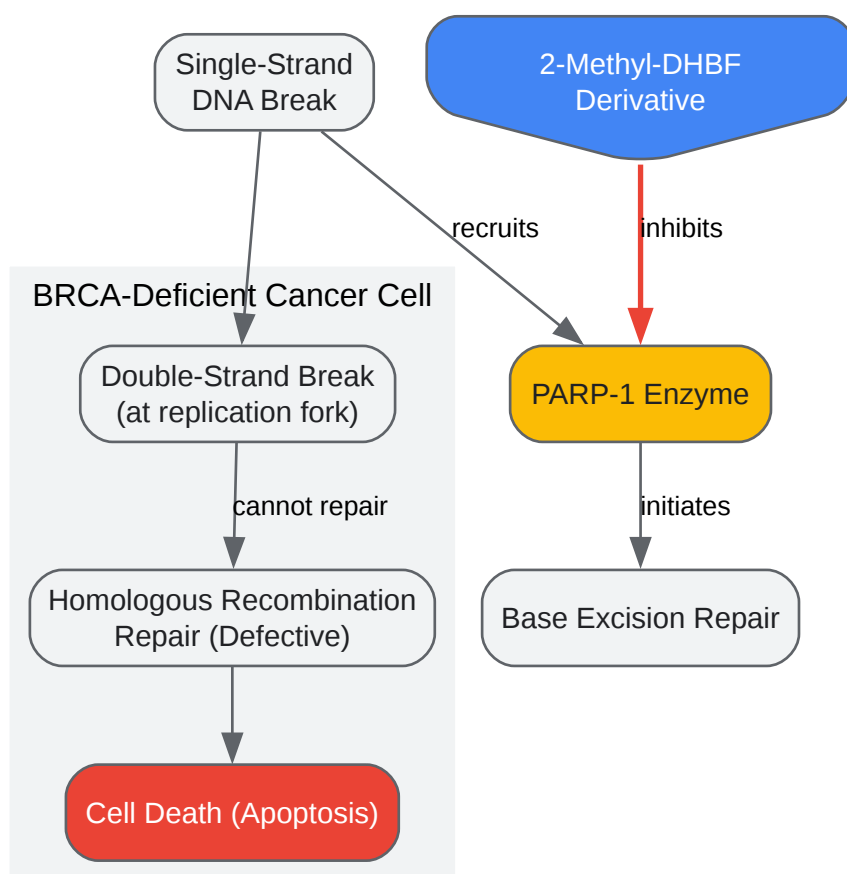
Synthetic Pathways and Chemical Space Exploration

The generation of a diverse library of **2-Methyl-2,3-dihydrobenzofuran-7-amine** derivatives is crucial for exploring their full therapeutic potential. The synthesis typically begins with appropriately substituted salicylic acid or salicylaldehyde precursors.

A common synthetic strategy involves the carboxylation at the 7-position of the 2,3-dihydrobenzofuran (DHBF) core, which can be achieved through lithiation followed by the addition of dry ice.^[6] The resulting carboxylic acid is a key intermediate that can be converted to the corresponding carboxamide—a common functional group in many biologically active derivatives.^{[6][7]} Modifications at the 2-position, such as the introduction of a methyl group, can be accomplished through specific synthetic routes designed to build the dihydrofuran ring.^{[6][7]} Further diversification can be achieved by substitutions on the benzene ring, for example, at the 5-position with groups like fluoro, which has been shown to enhance potency in certain applications.^{[6][7]}

Below is a generalized workflow for the synthesis of these derivatives.





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